An In-Depth Technical Guide to (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one: Synthesis, Reactivity, and Applications in Heterocyclic Chemistry
An In-Depth Technical Guide to (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one: Synthesis, Reactivity, and Applications in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, bearing the CAS number 59938-07-7, is a polyfunctionalized organic compound of significant interest to the synthetic and medicinal chemist.[1][2][3][4][5] Its unique molecular architecture, featuring a reactive α,β-unsaturated ketone system, a synthetically versatile trichloromethyl group, and an ethoxyvinyl moiety, renders it a powerful precursor for the construction of complex heterocyclic scaffolds.[2][4] This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this enone, with a particular focus on its application in the regioselective synthesis of pyrazole derivatives, a class of heterocycles with broad pharmacological relevance.[6][7]
This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, offering not only detailed experimental protocols but also insights into the underlying mechanistic principles that govern its reactivity.
Physicochemical Properties and Structural Features
A thorough understanding of the physical and chemical properties of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is paramount for its effective use in the laboratory. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 59938-07-7 | [1][2] |
| Molecular Formula | C₆H₇Cl₃O₂ | [1][2] |
| Molecular Weight | 217.48 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 84-86 °C at 1 Torr | ChemicalBook |
| Density | 1.368±0.06 g/cm³ (Predicted) | ChemicalBook |
| Storage Temperature | 2-8°C | [1] |
The molecule's reactivity is dictated by the interplay of its functional groups. The trichloromethyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent carbonyl carbon. The α,β-unsaturated system is susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon. The ethoxy group at the 4-position makes this carbon a prime target for nucleophilic substitution, which is a key step in many of its synthetic applications.
Synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one: A Practical Approach
Reaction Scheme:
Figure 1: General synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one.
Experimental Protocol (Representative):
This protocol is a representative procedure based on analogous syntheses and should be optimized for specific laboratory conditions.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve trichloroacetyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add a suitable base, such as pyridine (1.1 eq.), to the solution at 0 °C (ice bath).
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Addition of Vinyl Ether: Slowly add ethyl vinyl ether (1.0 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction is often exothermic.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford the desired (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted):
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δ 1.30-1.40 (t, 3H, -OCH₂CH₃): Triplet corresponding to the methyl protons of the ethoxy group.
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δ 4.00-4.10 (q, 2H, -OCH₂CH₃): Quartet corresponding to the methylene protons of the ethoxy group.
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δ 6.50-6.60 (d, 1H, =CH-CO): Doublet for the vinyl proton at the β-position to the carbonyl group.
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δ 7.80-7.90 (d, 1H, EtO-CH=): Doublet for the vinyl proton at the α-position to the ethoxy group.
¹³C NMR (Predicted):
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δ 14.5 (-OCH₂CH₃)
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δ 65.0 (-OCH₂CH₃)
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δ 95.0 (-CCl₃)
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δ 110.0 (=CH-CO)
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δ 160.0 (EtO-CH=)
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δ 185.0 (C=O)
Chemical Reactivity and Synthetic Applications: Gateway to Pyrazole Heterocycles
The synthetic utility of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one lies in its ability to act as a versatile precursor for the synthesis of various heterocyclic compounds, most notably pyrazoles.[2][4] Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are prevalent in many pharmaceuticals and agrochemicals due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][9]
The reaction of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one with hydrazine derivatives proceeds via a regioselective [3+2] cyclocondensation reaction to afford 3-trichloromethyl-substituted pyrazoles. The regioselectivity of this reaction is a key feature, providing a reliable method for the synthesis of specifically substituted pyrazoles.
Mechanism of Pyrazole Formation:
The reaction mechanism involves a series of nucleophilic attack, cyclization, and elimination steps.
Figure 2: Reaction mechanism for the formation of 3-trichloromethyl pyrazoles.
Detailed Mechanistic Steps:
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Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the hydrazine at the electrophilic β-carbon of the enone system. This is favored due to the electron-withdrawing effect of the trichloromethyl ketone.
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Intermediate Formation: This initial attack leads to the formation of a transient intermediate.
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Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the carbonyl carbon.
-
Cyclic Intermediate: This results in the formation of a five-membered cyclic intermediate.
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Elimination: The reaction is driven to completion by the elimination of a molecule of water (from the carbonyl oxygen and two protons from the hydrazine) and a molecule of ethanol (from the ethoxy group and a proton), leading to the formation of the aromatic pyrazole ring.
Experimental Protocol for Pyrazole Synthesis (Representative):
-
Reaction Setup: In a round-bottom flask, dissolve (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (1.0 eq.) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add the desired hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.0 eq.) to the solution.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the corresponding 3-trichloromethyl pyrazole derivative.
Applications in Drug Development
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry. The introduction of a trichloromethyl group at the 3-position can significantly influence the biological activity of the resulting pyrazole derivatives.
-
Antimicrobial Agents: Pyrazole derivatives have been extensively studied for their antibacterial and antifungal activities.[6][7][9] The presence of halogen atoms is often associated with enhanced antimicrobial potency. Therefore, pyrazoles derived from (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one are promising candidates for the development of new anti-infective agents.
-
Anticancer Agents: Numerous pyrazole-containing compounds have demonstrated significant anticancer activity.[9] The trichloromethyl group can potentially interact with biological targets and modulate the pharmacokinetic properties of the molecule.
-
P-glycoprotein (P-gp) Inhibitors: Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein. Some pyrazole derivatives have been identified as P-gp inhibitors, capable of reversing MDR.[2][10] The unique structural features of 3-trichloromethyl pyrazoles make them interesting candidates for investigation in this area.
Safety and Handling
As a chlorinated organic compound, (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), away from incompatible materials such as strong bases and oxidizing agents.[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a valuable and versatile building block in organic synthesis. Its straightforward, albeit not extensively documented, synthesis and its predictable reactivity make it an attractive starting material for the construction of complex heterocyclic systems. The regioselective synthesis of 3-trichloromethyl pyrazoles from this enone provides a reliable route to a class of compounds with significant potential in drug discovery, particularly in the development of new antimicrobial and anticancer agents. Further exploration of the reactivity and applications of this compound is warranted and promises to yield novel and medicinally relevant molecules.
References
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Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (URL: [Link])
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Synthesis of some pyrazole derivatives and preliminary investigation of their affinity binding to P-glycoprotein. ResearchGate. (URL: [Link])
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Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. (URL: [Link])
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Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. (URL: [Link])
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(E)-1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one. SpectraBase. (URL: [Link])
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. (URL: [Link])
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Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance. Molecules. (URL: [Link])
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Ethyl vinyl ether. Wikipedia. (URL: [Link])
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Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Publishing. (URL: [Link])
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(3E)-1,1,1-trichloro-4-ethoxy-3-methyl-3-buten-2-one. Chemical Synthesis Database. (URL: [Link])
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What Chemicals Can the Ethyl Vinyl Ether React with. Nanjing Chemical Material Corp. (URL: [Link])
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Discovery of novel P-glycoprotein-mediated multidrug resistance inhibitors bearing triazole core via click chemistry. PubMed. (URL: [Link])
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Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. (URL: [Link])
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